Positional Isomer Comparison: Regiochemical Distinction from 3,5-Dichloro-4-iodobenzoic Acid
3,4-Dichloro-5-iodobenzoic acid (3,4-Cl₂-5-I) and 3,5-dichloro-4-iodobenzoic acid (3,5-Cl₂-4-I) are positional isomers with identical molecular formulas (C₇H₃Cl₂IO₂) and molecular weights (316.91 Da), yet they differ in the location of the iodine substituent relative to the carboxylic acid group . In the target compound, the iodine occupies the 5-position (meta to the carboxylic acid and ortho to the 4-chloro substituent), whereas in the comparator isomer, the iodine occupies the 4-position (para to the carboxylic acid) . This positional difference directly impacts the spatial trajectory of the aryl group during palladium-catalyzed oxidative addition, which can influence the steric environment and regiochemical outcome of subsequent coupling steps [1].
| Evidence Dimension | Iodine substitution position (regiochemistry) |
|---|---|
| Target Compound Data | Iodine at position 5 (3,4-dichloro substitution pattern) |
| Comparator Or Baseline | 3,5-Dichloro-4-iodobenzoic acid (iodine at position 4, 3,5-dichloro substitution pattern) |
| Quantified Difference | Positional isomerism; molecular weight and formula identical (C₇H₃Cl₂IO₂, 316.91 Da) |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignment |
Why This Matters
Selection of the correct positional isomer is critical when a specific regioisomeric product is required in a synthetic sequence, as substitution with the wrong isomer would yield a different connectivity in the final coupled product.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
